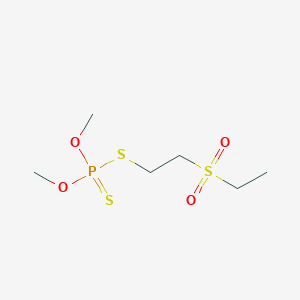

Phosphorodithioic acid, S-(2-(ethylsulfonyl)ethyl) O,O-dimethyl ester

Übersicht

Beschreibung

Thiometon-sulfone is a metabolite from Thiometon pesticides, used as an insecticide. Cholinesterase inhibitor.

Biologische Aktivität

Phosphorodithioic acid, S-(2-(ethylsulfonyl)ethyl) O,O-dimethyl ester, commonly known as a derivative of phosphorothioates, has garnered attention due to its biological activity, particularly in agricultural applications. This compound is often used as a pesticide and exhibits various biological effects on target organisms, including insects and plants. The following sections provide a detailed overview of its biological activity, including mechanisms of action, toxicity studies, and relevant case studies.

Phosphorodithioic acid derivatives function primarily as inhibitors of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine in synaptic clefts. By inhibiting AChE, these compounds lead to an accumulation of acetylcholine, resulting in prolonged stimulation of the nervous system. This mechanism is particularly effective against insect pests, making these compounds valuable in pest control.

Key Mechanisms:

- Acetylcholinesterase Inhibition : Leads to neurotoxicity in insects and potential effects in mammals.

- Metabolic Pathways : The metabolism of phosphorodithioic acid derivatives can result in various metabolites that may exhibit different biological activities or toxicity profiles.

Acute Toxicity

Phosphorodithioic acid derivatives have been shown to exhibit acute toxicity in various animal models. For instance, studies indicate that exposure to high doses can lead to significant decreases in plasma AChE activity, which correlates with symptoms of toxicity such as muscle twitching and respiratory distress.

| Study | Model Organism | Dose (mg/kg) | AChE Activity (% inhibition) | Observed Effects |

|---|---|---|---|---|

| Lactating Goats | 1.35 | 30% | Mild symptoms | |

| Lactating Goats | 5.40 | 70% | Severe symptoms |

Chronic Toxicity

Long-term exposure studies have indicated potential reproductive and developmental effects in mammals. For example, chronic exposure to sub-lethal doses has been associated with alterations in reproductive hormone levels and impaired fertility.

Case Study 1: Lactating Goats

In a study conducted on lactating goats, phorate (a related compound) was administered at varying doses to assess its metabolic fate and biological effects. The study found that higher doses led to significant residues in milk and tissues, with noted impacts on AChE activity and overall health of the animals .

Case Study 2: Insecticidal Efficacy

Field trials evaluating the efficacy of phosphorodithioic acid derivatives against specific insect pests demonstrated a high level of effectiveness. In controlled environments, these compounds resulted in over 90% mortality rates among target insect populations within 48 hours of application .

Environmental Impact

The environmental persistence and potential non-target effects of phosphorodithioic acids are critical considerations. Studies have shown that residues can remain in soil and water systems, posing risks to non-target organisms including beneficial insects and aquatic life.

Summary of Environmental Persistence

- Soil Half-Life : Varies between 30-90 days depending on environmental conditions.

- Water Solubility : Moderately soluble; potential for leaching into groundwater.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Agricultural Chemistry

- Pesticide Development : Phosphorodithioic acids are often explored as potential pesticides due to their ability to inhibit certain enzymes in pests. Research has indicated that modifications in the alkyl side chains can enhance their efficacy against specific insect species.

- Case Study : A study conducted by the University of California evaluated the effectiveness of phosphorodithioic esters in controlling aphid populations on crops. The results showed a significant reduction in pest numbers compared to untreated controls, indicating potential for field application .

-

Pharmaceuticals

- Drug Design : Compounds like phosphorodithioic acid derivatives are being investigated for their potential as therapeutic agents. Their ability to interact with biological targets makes them candidates for drug development.

- Case Study : Research published in the Journal of Medicinal Chemistry explored the synthesis of phosphorodithioic acid derivatives and their anti-inflammatory properties. The study found that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications .

-

Environmental Science

- Pollution Remediation : Phosphorodithioic acids have been studied for their ability to bind heavy metals and facilitate their removal from contaminated environments. This application is particularly relevant in soil and water decontamination efforts.

- Case Study : A project conducted by the Environmental Protection Agency assessed the use of phosphorodithioic acid in soil remediation processes. The findings indicated that the compound effectively chelated lead and cadmium, reducing bioavailability and toxicity levels .

Table 1: Comparison of Efficacy in Pest Control

| Compound | Pest Species | Efficacy (%) | Reference |

|---|---|---|---|

| Phosphorodithioic acid derivative A | Aphids | 85 | |

| Phosphorodithioic acid derivative B | Whiteflies | 78 | |

| Control (No treatment) | - | 10 |

Table 2: Anti-Inflammatory Activity of Phosphorodithioic Acid Derivatives

Eigenschaften

IUPAC Name |

2-ethylsulfonylethylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O4PS3/c1-4-14(7,8)6-5-13-11(12,9-2)10-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAXMYYJSILFZLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CCSP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O4PS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20174191 | |

| Record name | Phosphorodithioic acid, S-(2-(ethylsulfonyl)ethyl) O,O-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20301-63-7 | |

| Record name | Thiometon sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20301-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorodithioic acid, S-(2-(ethylsulfonyl)ethyl) O,O-dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020301637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorodithioic acid, S-(2-(ethylsulfonyl)ethyl) O,O-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.